molecular formula C10H14N2O5S B1432009 3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol CAS No. 1437795-14-6

3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol

Cat. No.: B1432009
CAS No.: 1437795-14-6
M. Wt: 274.3 g/mol
InChI Key: XNIVBUCQZYGBAL-UHFFFAOYSA-N
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Description

3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol is a chemical compound with the molecular formula C10H14N2O5S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a methanesulfonyl group, a nitrophenyl group, and an amino alcohol moiety, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol typically involves the reaction of 2-methanesulfonyl-5-nitroaniline with 3-chloropropan-1-ol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the aniline derivative attacks the electrophilic carbon of the chloropropanol, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups, including the methanesulfonyl and nitrophenyl moieties, play a crucial role in its binding affinity and activity. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methanesulfonyl and nitrophenyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research applications .

Properties

IUPAC Name

3-(2-methylsulfonyl-5-nitroanilino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5S/c1-18(16,17)10-4-3-8(12(14)15)7-9(10)11-5-2-6-13/h3-4,7,11,13H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIVBUCQZYGBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101200246
Record name 1-Propanol, 3-[[2-(methylsulfonyl)-5-nitrophenyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101200246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1437795-14-6
Record name 1-Propanol, 3-[[2-(methylsulfonyl)-5-nitrophenyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437795-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanol, 3-[[2-(methylsulfonyl)-5-nitrophenyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101200246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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